Pyrimido[4,5-d]pyridazine
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Overview
Description
Pyrimido[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-d]pyridazine derivatives can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. This process typically includes acylation followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidines with various substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Pyrimido[4,5-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent
Industry: Used in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyridazine involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play key roles in cellular processes . Additionally, this compound derivatives may interact with DNA and proteins, leading to changes in gene expression and protein function.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyridazine can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. While all these compounds share a common pyridazine ring, this compound is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties . Similar compounds include:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyridazinone: Known for its anti-inflammatory and antihypertensive activities.
Biological Activity
Pyrimido[4,5-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
This compound derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that this compound compounds possess significant antimicrobial properties. For instance, hybrids synthesized from pyrimido[4,5-d]pyridazinone-N-acylhydrazone showed potent antifungal activity against Paracoccidioides brasiliensis and Candida spp., with minimum inhibitory concentrations (MIC) ranging from 0.125 to 64 µg/mL and a minimum fungicidal concentration (MFC) as low as 0.5 µg/mL for the most effective compound .
- Anticancer Activity : Research indicates that certain pyrimido[4,5-d]pyridazines can inhibit cancer cell proliferation. They act through various mechanisms, including the inhibition of key enzymes involved in tumor growth and metastasis. For example, compounds have been identified that target dihydrofolate reductase and exhibit anti-tumor effects in vitro .
- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting nitric oxide synthase (iNOS) activity, which is linked to inflammatory responses in various diseases. This inhibition may help mitigate conditions characterized by excessive inflammation .
- Antiviral Properties : this compound compounds have also been evaluated for their antiviral potential. They interfere with viral replication processes and have shown effectiveness against certain viral strains in laboratory settings .
The biological activities of this compound derivatives are attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many compounds act as inhibitors of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. For example, the inhibition of dihydrofolate reductase disrupts nucleotide synthesis necessary for DNA replication in rapidly dividing cells.
- Receptor Modulation : Some pyrimido[4,5-d]pyridazines exhibit affinity for adenosine receptors, which are implicated in various physiological processes including immune response modulation and pain perception. Studies have reported low nanomolar affinity for A1 adenosine receptors by certain derivatives .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of pyrimido[4,5-d]pyridazinone derivatives and assessed their antifungal activity against P. brasiliensis. Compound 5a demonstrated significant efficacy with an MFC of 0.5 µg/mL and showed synergistic effects when combined with amphotericin B, highlighting its potential as a therapeutic agent for systemic fungal infections .
- Anticancer Activity : Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects revealed that certain this compound derivatives significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism involving the modulation of inflammatory cytokines and mediators .
Summary Table of Biological Activities
Properties
CAS No. |
253-88-3 |
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Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrimido[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4H |
InChI Key |
KXNFMBIDXYJDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=CC2=NC=N1 |
Origin of Product |
United States |
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